N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3-Methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substituents at positions 2, 3, 5, and 5. The molecule features:
- 3,5-Dimethyl groups: These alkyl substituents enhance steric bulk and modulate electron density on the pyrazolo[1,5-a]pyrimidine core.
- 2-(4-Methylphenyl): A para-methyl-substituted phenyl ring at position 2 contributes to hydrophobic interactions.
Properties
Molecular Formula |
C22H22N4O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4O/c1-14-8-10-17(11-9-14)21-16(3)22-23-15(2)12-20(26(22)25-21)24-18-6-5-7-19(13-18)27-4/h5-13,24H,1-4H3 |
InChI Key |
ZGOSUNLKZQMSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones under reflux conditions. The reaction is often assisted by potassium hydrogen sulfate (KHSO₄) in aqueous media, which helps in the regioselective formation of the desired product . The process involves the following steps:
Formation of 3-aminopyrazoles: Enaminonitriles react with hydrazine hydrate to form 3-aminopyrazoles.
Cyclization: The resulting 3-aminopyrazoles undergo cyclization with formylated acetophenones under reflux at 60°C in the presence of KHSO₄ to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrimidines are well-studied for their bioactivity, particularly against Mycobacterium tuberculosis (M.tb) and as kinase inhibitors. Below is a comparative analysis of structurally related compounds:
Key Findings from Structural Comparisons :
Substituent Position 3: Fluorinated aryl groups (e.g., 4-fluorophenyl in Compounds 32–35 ) enhance anti-mycobacterial potency. In contrast, MPZP uses a 4-methoxy-2-methylphenyl group at position 3 for CNS targeting, suggesting substituent flexibility for diverse applications.
Substituent Position 5 :
- Methyl groups (as in the target compound) are less common in anti-M.tb pyrazolo[1,5-a]pyrimidines, where 5-aryl or 5-heteroaryl substituents dominate . These bulkier groups improve hydrophobic interactions with ATP synthase.
N-Substituent at Position 7 :
- Pyridin-2-ylmethyl amines (e.g., Compounds 32, 47 ) are optimal for M.tb inhibition due to hydrogen bonding with ATP synthase. The target compound’s 3-methoxyphenyl group may reduce binding affinity but improve solubility.
2-Substituents :
- The target’s 2-(4-methylphenyl) group is unique; most analogs have hydrogen or smaller substituents at this position. This modification could alter steric hindrance or π-π stacking.
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